6-Hydroxyfludrocortisone

Description

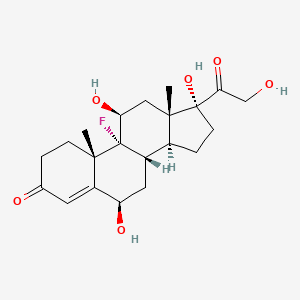

Structure

3D Structure

Properties

Molecular Formula |

C21H29FO6 |

|---|---|

Molecular Weight |

396.4 g/mol |

IUPAC Name |

(6R,8S,9R,10S,11S,13S,14S,17R)-9-fluoro-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H29FO6/c1-18-5-3-11(24)7-14(18)15(25)8-13-12-4-6-20(28,17(27)10-23)19(12,2)9-16(26)21(13,18)22/h7,12-13,15-16,23,25-26,28H,3-6,8-10H2,1-2H3/t12-,13-,15+,16-,18-,19-,20-,21-/m0/s1 |

InChI Key |

JCSYMIOFBJPSQW-RNZUFMPVSA-N |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1[C@@H](C[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O)F)O |

Canonical SMILES |

CC12CCC(=O)C=C1C(CC3C2(C(CC4(C3CCC4(C(=O)CO)O)C)O)F)O |

Origin of Product |

United States |

Synthesis and Biotransformation Pathways of 6 Hydroxyfludrocortisone

Chemical Synthesis Methodologies for 6-Hydroxyfludrocortisone

The chemical synthesis of 6-hydroxy steroids, including this compound, can be achieved through various methods that introduce a hydroxyl group at the 6-position of the steroid nucleus. These methods often involve multiple steps and require careful control of reaction conditions to achieve the desired stereoselectivity.

Autoxidation provides a method for the 6-hydroxylation of certain steroid precursors. One reported method involves the autoxidation of 3-methoxy-pregna-3,5-dienes. This approach can yield 6β-hydroxylated steroids, and the yield of the 6β-epimer has been noted to be higher with autoxidation compared to oxidation with peracids nih.gov. This process typically involves the reaction of the steroid enol ether with molecular oxygen, often in the presence of a catalyst or initiator, to form a hydroperoxide intermediate which is then reduced to the corresponding alcohol.

Table 1: Comparison of Autoxidation and Peracid Oxidation for 6-Hydroxylation

| Oxidation Method | Relative Yield of 6β-Epimer |

|---|---|

| Autoxidation | Higher |

This table illustrates the general trend observed in the synthesis of 6-hydroxylated steroids from 3-methoxy-pregna-3,5-diene precursors.

One such strategy involves the oxidation of a 3,5-diene steroid precursor. For instance, 6β-hydroxyandrostenedione has been synthesized using a dirhodium catalyst in the presence of tert-butylhydroperoxide nih.gov. This reaction proceeds via a proposed mechanism where the catalyst facilitates the introduction of the hydroxyl group at the allylic C-6 position. The resulting 6β-hydroxylated product can then be used as a standard for metabolic studies nih.gov.

Another general approach in multi-step steroid synthesis involves the removal of the C17 side chain from more abundant corticosteroids to produce 17-keto derivatives, which can then be further modified researchgate.net. While not directly leading to 6-hydroxylation, this highlights the modular nature of steroid synthesis where various functional groups can be introduced in a stepwise manner. The synthesis of many steroid hormones begins with cholesterol and proceeds through a series of enzymatic or chemical modifications to build the final complex structure youtube.comdtu.dk.

Enzymatic Formation and Biotransformation of this compound

The biotransformation of fludrocortisone (B194907) in the body is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are responsible for the metabolism of a wide range of endogenous and exogenous compounds.

Cytochrome P450 enzymes are well-known to catalyze the hydroxylation of steroids at various positions, including the C-6 position. This enzymatic reaction is a key step in the metabolism and clearance of many steroid hormones and drugs. The introduction of a hydroxyl group generally increases the water solubility of the steroid, facilitating its excretion from the body.

The CYP3A subfamily, and particularly CYP3A4, plays a significant role in the metabolism of fludrocortisone . CYP3A4 is the most abundant human CYP enzyme and is responsible for the metabolism of a large number of clinically used drugs.

Studies on other corticosteroids have firmly established the role of CYP3A4 in 6β-hydroxylation. For example, the formation of 6β-hydroxycortisol and 6β-hydroxycortisone from cortisol and cortisone, respectively, is primarily catalyzed by CYP3A4 in human liver microsomes nih.govnih.gov. Inhibition studies with potent CYP3A4 inhibitors like itraconazole (B105839) have demonstrated a significant reduction in the formation of these 6β-hydroxylated metabolites nih.govnih.gov. Given that fludrocortisone is a substrate for CYP3A4, it is highly probable that this enzyme is the main catalyst for the formation of this compound in humans.

Table 2: Research Findings on CYP3A4-Mediated Steroid Hydroxylation

| Substrate | Metabolite | Key Finding |

|---|---|---|

| Cortisol | 6β-Hydroxycortisol | Primarily catalyzed by CYP3A4 in human liver microsomes. nih.govnih.gov |

| Cortisone | 6β-Hydroxycortisone | Primarily catalyzed by CYP3A4 in human liver microsomes. nih.govnih.gov |

| Androstenedione | 6β-Hydroxyandrostenedione | Formation confirmed upon incubation with CYP3A4. nih.gov |

This table summarizes key research findings regarding the role of CYP3A4 in the 6β-hydroxylation of various steroids.

While CYP3A4 is the major enzyme in fludrocortisone metabolism, other CYP isoforms may also contribute, albeit to a lesser extent. The CYP2C subfamily, including CYP2C9, is known to metabolize some steroids. For instance, CYP2C9 has been shown to be involved in the N-demethylation of flunitrazepam, another benzodiazepine, although CYP3A4 was the predominant enzyme for its 3-hydroxylation pharmgkb.org. There is evidence that some extra-adrenal enzymes, such as CYP2C19, may participate in the 21-hydroxylation of progesterone (B1679170), suggesting a broader role for CYP2C enzymes in steroid metabolism nih.gov. However, direct evidence for the involvement of CYP2C9 in the 6-hydroxylation of fludrocortisone is not well-documented in the current scientific literature. Further research is needed to fully elucidate the specific contribution of CYP2C9 and other minor CYP isoforms to the formation of this compound.

Role of Cytochrome P450 Enzymes in Steroid C-6 Hydroxylation

Microbial Cytochrome P450 Hydroxylases in Steroid Biocatalysis (e.g., CYP105D7, CYP109B1)

The enzymatic hydroxylation of steroids is a highly favorable alternative to chemical synthesis, which often involves complex, multi-step processes with low yields. mdpi.com Microbial enzymes, particularly cytochrome P450 monooxygenases (CYPs or P450s), are renowned for their ability to perform regio- and stereospecific hydroxylation of steroids, generating valuable pharmaceutical compounds. mdpi.com Understanding the structural elements that control this selectivity is crucial for harnessing their full potential. mdpi.comdntb.gov.ua

CYP105D7 , a substrate-promiscuous P450 from Streptomyces avermitilis, has been identified as a catalyst for steroid hydroxylation. researchgate.netnih.gov While its wild-type form shows low conversion rates (<10%) for steroids like testosterone (B1683101), progesterone, and cortisone, its potential can be significantly enhanced through protein engineering. nih.govnih.gov Structure-guided mutagenesis, specifically targeting arginine residues (Arg70 and Arg190) at the substrate entrance and active site, has led to mutants with up to a 9-fold increase in steroid conversion rates. researchgate.netnih.gov This enzyme typically hydroxylates steroids at the 2β and 16β positions. nih.govresearchgate.net

CYP109B1 , from Bacillus subtilis, is another versatile biocatalyst known for its regio- and stereoselective hydroxylation of various steroids. mdpi.comdntb.gov.ua It has been shown to effectively hydroxylate testosterone derivatives, primarily yielding 15β-hydroxylated products. dntb.gov.uanih.gov The efficiency of CYP109B1 is dependent on its redox partners; for instance, using ferredoxin reductase (Fdr_0978) and ferredoxin (Fdx_1499) from Synechococcus elongates resulted in over 99% conversion of testosterone. researchgate.netbohrium.com Computational analysis helps reveal the origin of its activity and selectivity, providing a basis for further engineering to improve its catalytic properties for specific steroid hydroxylations. dntb.gov.uaresearchgate.net

| Enzyme | Source Organism | Exemplary Substrates | Primary Hydroxylation Positions | Key Findings |

|---|---|---|---|---|

| CYP105D7 | Streptomyces avermitilis | Testosterone, Progesterone, Cortisone | 2β, 16β nih.govresearchgate.net | Mutagenesis of Arg70 and Arg190 residues can increase conversion rates by up to 9-fold. nih.gov |

| CYP109B1 | Bacillus subtilis | Testosterone and its derivatives | 15β, 16β dntb.gov.uanih.gov | Activity is highly dependent on the selection of redox partner proteins. nih.govbohrium.com |

Regio- and Stereospecificity of 6-Hydroxylation

The precise placement of a hydroxyl group on the steroid nucleus is a hallmark of P450 enzyme activity. rwth-aachen.de Regiospecificity refers to the specific carbon atom that is hydroxylated, while stereospecificity refers to the spatial orientation (α or β) of the newly introduced hydroxyl group. The 6-hydroxylation of fludrocortisone (9α-fluorohydrocortisone) specifically yields 6β-hydroxyfludrocortisone, indicating a high degree of both regio- and stereospecificity.

This selectivity is governed by the architecture of the enzyme's active site. mdpi.comnih.gov The active site pocket binds the steroid substrate in a specific orientation, positioning the C6 position in close proximity to the enzyme's heme iron center, where the catalytic reaction occurs. nih.gov The shape and amino acid composition of this binding pocket, through hydrophobic and hydrophilic interactions, determine which part of the steroid is accessible for hydroxylation. mdpi.com For example, in CYP154C5, residues M84 and F92 have been identified as key players in substrate binding and influencing selectivity. rwth-aachen.denih.gov While laboratory evolution and site-directed mutagenesis can be used to alter and control the regioselectivity of P450 enzymes, the natural enzymes involved in fludrocortisone metabolism exhibit an inherent preference for the 6β position. researchgate.net

| Factor | Description | Significance |

|---|---|---|

| Active Site Geometry | The three-dimensional shape and size of the enzyme's binding pocket. mdpi.com | Determines the orientation of the bound steroid, exposing a specific C-H bond to the catalytic center. nih.gov |

| Amino Acid Residues | Specific residues within the active site that interact with the substrate. mdpi.com | Hydrophobic and hydrophilic interactions anchor the substrate, ensuring a precise position for hydroxylation. mdpi.comrwth-aachen.de |

| Substrate Structure | The inherent chemical structure of the steroid molecule being metabolized. nih.gov | Functional groups on the steroid (e.g., at C3 and C17) influence its binding affinity and orientation within the active site. nih.gov |

Metabolic Pathways of Fludrocortisone Leading to 6-Hydroxylation in Biological Matrices

In biological systems, such as the human body, fludrocortisone is primarily metabolized in the liver. nih.gov The biotransformation involves several enzymatic pathways, including oxidation, reduction, and hydrolysis. The cytochrome P450 enzyme system, particularly the CYP3A4 isoform, plays a significant role in the oxidative metabolism of fludrocortisone.

6-hydroxylation represents an important metabolic route for corticosteroids. nih.gov This pathway transforms the parent drug, fludrocortisone, into its 6-hydroxy metabolite. The introduction of the hydroxyl group increases the polarity and water solubility of the molecule, which facilitates its subsequent conjugation (e.g., with glucuronic acid or sulfate) and ultimate excretion from the body, primarily via urine. nih.gov The resulting major metabolites are less potent than the original fludrocortisone compound.

Investigating the Biological Activity and Molecular Interactions of 6 Hydroxyfludrocortisone

In Vitro Assessment of 6-Hydroxyfludrocortisone Biological Functionality

The in vitro evaluation of this compound provides foundational insights into its molecular behavior. This includes its ability to bind to and activate steroid receptors, which are key mediators of corticosteroid action, and its influence on various enzymatic processes that govern steroid synthesis and metabolism.

The interaction of this compound with glucocorticoid and mineralocorticoid receptors is a primary determinant of its biological activity. The affinity of this binding dictates the potential for this compound to elicit a physiological response similar to or different from its parent compound, fludrocortisone (B194907).

While direct experimental data on the binding affinity of this compound to the glucocorticoid receptor (GR) is not extensively documented in publicly available literature, insights can be drawn from studies on analogous 6-hydroxylated corticosteroids. The impact of 6β-hydroxylation on GR binding appears to be highly dependent on the specific structure of the parent steroid.

For instance, studies on the metabolism of budesonide (B1683875) have shown that its 6β-hydroxy metabolite exhibits a significantly reduced affinity for the glucocorticoid receptor, with a relative binding affinity that is only a fraction of that of dexamethasone (B1670325) nih.gov. This suggests that for certain corticosteroids, the introduction of a hydroxyl group at the 6β position can sterically hinder the optimal binding to the GR ligand-binding pocket, thereby decreasing its glucocorticoid activity.

Conversely, research on other synthetic glucocorticoids has indicated that 6β-hydroxylated metabolites can retain substantial receptor binding affinity. This highlights the nuanced nature of structure-activity relationships within this class of compounds nih.gov. The precise effect of the 6-hydroxyl group on the interaction of the fludrocortisone backbone with the GR remains to be definitively determined through direct binding assays.

Table 1: Relative Binding Affinity of Selected 6β-Hydroxylated Corticosteroid Metabolites to the Glucocorticoid Receptor

| Compound | Parent Compound | Relative Binding Affinity (% of Dexamethasone) |

| 6β-Hydroxybudesonide | Budesonide | 6% nih.gov |

| 16α-Hydroxyprednisolone | Budesonide Metabolite | 3% nih.gov |

This table presents data from related compounds to infer the potential impact of 6β-hydroxylation on glucocorticoid receptor binding. Data for this compound is not currently available.

Similar to the glucocorticoid receptor, specific data on the binding affinity of this compound for the mineralocorticoid receptor (MR) is scarce. Fludrocortisone itself is known to be a potent agonist of the MR. The introduction of a hydroxyl group at the C-6 position could potentially alter this interaction.

The structure-activity relationship for mineralocorticoids indicates that modifications to the steroid nucleus can significantly impact MR binding and activation. For example, the 9α-fluoro group present in fludrocortisone dramatically enhances its mineralocorticoid activity. Whether the addition of a 6-hydroxyl group would augment or diminish this activity is a subject for empirical investigation. Given the profound influence of even minor structural changes on receptor affinity, it is plausible that the binding of this compound to the MR differs significantly from that of fludrocortisone.

Beyond direct receptor binding, the biological profile of this compound is also shaped by its interactions with various enzymes, which can influence steroid synthesis and metabolism.

There is currently a lack of direct evidence to suggest that this compound significantly modulates the activity of key enzymes involved in steroidogenesis, such as those in the cytochrome P450 family (e.g., CYP11A1, CYP11B1, CYP11B2, CYP17A1, CYP21A2) or hydroxysteroid dehydrogenases. These enzymes are critical for the synthesis of endogenous corticosteroids, mineralocorticoids, and androgens from cholesterol oup.comnih.gov.

While some steroid metabolites can act as competitive inhibitors or allosteric modulators of these enzymes, it is unknown if this compound possesses such properties. Further research is required to determine whether this metabolite can influence the production of other steroid hormones by interacting with the enzymatic machinery of steroidogenic tissues.

The formation of this compound is itself a result of metabolic processes, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme wikipedia.org. This enzyme is responsible for the 6β-hydroxylation of a wide range of endogenous and exogenous steroids, including cortisol wikipedia.orgnih.govnih.gov. The level of CYP3A4 activity can therefore directly influence the rate of fludrocortisone metabolism to this compound.

It is also important to consider whether this compound can, in turn, affect the activity of CYP3A4 or other drug-metabolizing enzymes. Some steroids and their metabolites are known to be inducers or inhibitors of CYP enzymes. For instance, certain glucocorticoids can induce the expression of CYP3A4, leading to accelerated metabolism of themselves and other co-administered drugs. Whether this compound shares these properties has not been established. Understanding the interaction of this compound with metabolic enzymes is crucial for predicting potential drug-drug interactions and for fully characterizing its metabolic fate and biological activity.

Table 2: Key Enzymes in Steroid Metabolism and their Relevance to this compound

| Enzyme | Family | Function | Potential Interaction with this compound |

| CYP3A4 | Cytochrome P450 | Catalyzes the 6β-hydroxylation of fludrocortisone to form this compound wikipedia.orgnih.gov. | Formation of the compound is dependent on this enzyme's activity. |

| 11β-HSD1/2 | Hydroxysteroid Dehydrogenase | Interconversion of active and inactive glucocorticoids (cortisol and cortisone) nih.gov. | Potential for similar enzymatic modification, though not documented. |

| Steroid Sulfotransferases | Transferase | Sulfation of steroids for excretion. | Potential route of further metabolism and elimination. |

Modulation of Cellular Pathways and Enzyme Activities

Exploration of Gene Expression Modulation by this compound

The modulation of gene expression by corticosteroids is a complex process initiated by the binding of the steroid to intracellular receptors. This interaction triggers a cascade of events leading to changes in the transcription of target genes. It is hypothesized that this compound, as a corticosteroid, would follow a similar pathway to influence cellular function.

Transcriptional Regulation Mechanisms

Corticosteroids primarily regulate gene transcription by interacting with glucocorticoid receptors (GR) and mineralocorticoid receptors (MR), which are ligand-activated transcription factors. nih.govnih.gov Upon binding of a steroid like this compound, the receptor undergoes a conformational change, dissociates from a chaperone protein complex, and translocates to the nucleus. nih.gov In the nucleus, the steroid-receptor complex can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby activating or repressing their transcription. nih.gov

The transcriptional activity is further modulated by the interaction of the DNA-bound receptor with other transcription factors and co-regulators, which can either enhance (co-activators) or inhibit (co-repressors) the assembly of the transcriptional machinery. nih.gov The specific array of these regulatory elements within a gene's promoter and the chromatin structure dictate the ultimate transcriptional response. nih.gov

Table 1: Potential Transcriptional Regulation Mechanisms of this compound

| Mechanism | Description | Potential Effect of this compound |

| Receptor Binding | Binds to intracellular glucocorticoid and/or mineralocorticoid receptors. | Initiates the signaling cascade for gene expression modulation. |

| Receptor Translocation | Ligand-bound receptor moves from the cytoplasm to the nucleus. | Allows the receptor to access target genes within the DNA. |

| DNA Binding | The receptor-ligand complex binds to Glucocorticoid Response Elements (GREs) on the DNA. | Directly influences the rate of transcription of specific genes. |

| Co-regulator Recruitment | The DNA-bound receptor recruits co-activator or co-repressor proteins. | Fine-tunes the level of gene activation or repression. |

Post-Translational Modification Influences

While direct evidence for this compound is absent, glucocorticoids are known to influence post-translational modifications (PTMs), which are crucial for protein function and signaling. PTMs such as phosphorylation, acetylation, and ubiquitination can alter the activity of transcription factors, co-regulators, and even the steroid receptors themselves. nih.govnih.gov

For instance, the phosphorylation state of the glucocorticoid receptor can affect its ligand binding, nuclear translocation, and transcriptional activity. It is plausible that this compound could indirectly modulate gene expression by affecting the signaling pathways that lead to these PTMs. These modifications can occur on various proteins involved in the transcriptional process, adding another layer of regulatory complexity. nih.gov

Analytical Methodologies for 6 Hydroxyfludrocortisone Research

Chromatographic Techniques for 6-Hydroxyfludrocortisone Separation and Quantification

Chromatography is a fundamental analytical tool for separating complex mixtures. For a steroid like this compound, techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are commonly utilized, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of corticosteroids due to its high resolution, sensitivity, and applicability to non-volatile and thermally unstable compounds like this compound. nih.govnih.gov Reversed-phase HPLC is the most common mode used for steroid analysis. nih.gov

In a typical reversed-phase setup, a nonpolar stationary phase, most commonly an octadecyl silica (B1680970) (ODS or C18) column, is used with a polar mobile phase. nih.gov The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The composition of the mobile phase, often a mixture of water with organic modifiers like methanol (B129727) or acetonitrile, is optimized to achieve the desired separation. nih.govnih.gov Acetic acid is sometimes added to the mobile phase to improve peak shape and resolution. nih.gov Detection is commonly performed using a UV detector, with the wavelength set to the absorbance maximum of the steroid, typically around 254 nm. nih.gov For enhanced sensitivity and specificity, HPLC can be coupled with fluorescence or mass spectrometry detectors. nih.gov

The versatility of HPLC allows for its application in quantifying this compound in various pharmaceutical preparations, including conventional and controlled-release formulations. nih.gov Method validation is crucial to ensure the reliability of the results, assessing parameters such as linearity, precision, accuracy, and recovery. nih.gov

| Parameter | Typical Conditions for Corticosteroid Analysis |

| Stationary Phase | Octadecyl Silica (ODS, C18), 5 µm |

| Mobile Phase | Isocratic or gradient mixture of Methanol, Water, and Acetonitrile. Acetic acid may be added. nih.govnih.gov |

| Flow Rate | Typically 1.0 mL/min nih.gov |

| Detection | UV at ~254 nm nih.gov or Mass Spectrometry / Fluorescence nih.gov |

| Retention Time | Dependent on specific mobile phase composition and analyte polarity. |

Gas Chromatography (GC) is another powerful technique for separating and quantifying steroids. However, due to the low volatility and thermal instability of corticosteroids like this compound, direct analysis is challenging. Therefore, chemical derivatization is a mandatory prerequisite to increase their volatility and thermal stability.

The analytical procedure typically involves several steps. First, if analyzing biological samples, a hydrolysis step using enzymes like β-glucuronidase is often required to free conjugated steroids. nih.gov This is followed by extraction, commonly using solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the steroids from the sample matrix. nih.gov The extracted and dried residue is then derivatized. Common derivatization agents for steroids convert the hydroxyl and ketone groups into more volatile silyl (B83357) ethers or oxime-silyl ether derivatives.

Once derivatized, the sample is injected into the GC system, where it is vaporized and separated on a capillary column. The choice of the stationary phase in the column is critical for achieving good resolution. Detection is often performed using a Flame Ionization Detector (FID) or, for higher sensitivity and structural information, a Mass Spectrometer (MS). GC coupled with high-resolution mass spectrometry (GC/HRMS) provides excellent specificity for confirming the identity of steroid metabolites, even at low concentrations. nih.gov

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative analysis and separation of steroids. analis.com.my It is particularly useful for screening multiple samples simultaneously and for monitoring the progress of chemical reactions. analis.com.myasean.org

For steroid analysis, pre-coated silica gel plates are commonly used as the stationary phase (normal-phase TLC). asean.org The sample is spotted on the plate, which is then placed in a developing chamber containing a suitable mobile phase. The mobile phase, typically a mixture of solvents like dichloromethane, methanol, and water, ascends the plate by capillary action, separating the components of the sample based on their differential affinity for the stationary and mobile phases. asean.org Reversed-phase (RP-TLC) plates, such as those with cyano-bonded silica, can also be used, where separation is influenced by the lipophilicity of the compounds. analis.com.my

After development, the separated spots are visualized. Since most steroids are not visible to the naked eye, visualization is achieved by observing the plate under UV light (at 254 nm) where fluorescent compounds appear as dark spots on a fluorescent background. asean.orgasean.org Alternatively, the plate can be sprayed with a visualization reagent, such as a mixture of sulfuric acid and anisaldehyde or methanol, followed by heating. analis.com.myasean.orgasean.org This process produces colored spots, aiding in the identification of the separated compounds. analis.com.mybioscientifica.com

| Component | Example System for Steroid Separation |

| Stationary Phase | Pre-coated silica gel 60 F254 plates asean.org |

| Mobile Phase | Dichloromethane / Methanol / Water (e.g., 95/5/0.2 v/v) asean.org |

| Visualization | 1. UV light at 254 nm asean.org 2. Spray with Anisaldehyde/Sulfuric Acid reagent and heat at 120°C analis.com.myasean.org |

| Identification | Comparison of Retention Factor (Rf) values with known standards. |

Spectrometric Approaches for Structural Elucidation and Quantification

While chromatography separates compounds, spectrometry provides detailed information about their structure and allows for precise quantification. Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy are indispensable tools in the analysis of this compound.

Mass Spectrometry (MS) is a highly sensitive and specific technique used for both the identification and quantification of steroids. When coupled with a chromatographic separation method, such as liquid chromatography (LC-MS) or gas chromatography (GC-MS), it becomes a powerful analytical tool.

LC coupled with tandem mass spectrometry (LC-MS/MS) is particularly well-suited for analyzing corticosteroids in complex biological matrices like wastewater or urine. nih.govuu.nl In this setup, the analyte is first separated by HPLC and then introduced into the mass spectrometer. The molecule is ionized (e.g., by electrospray ionization - ESI), and the parent ion is selected and fragmented. The resulting fragment ions create a unique mass spectrum that serves as a "fingerprint" for the compound, allowing for unambiguous identification. This high specificity allows for the detection of glucocorticoids at concentrations in the nanogram-per-liter (ng/L) range. uu.nl High-resolution mass spectrometry (e.g., using an Orbitrap MS) provides highly accurate mass measurements, further enhancing confidence in compound identification. uu.nl

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including steroids like this compound. While MS provides information on molecular weight and fragmentation, NMR reveals the precise connectivity of atoms within the molecule.

¹H NMR spectroscopy is fundamental, providing information about the chemical environment of each hydrogen atom. bohrium.com The chemical shift of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, revealing how protons are connected. mdpi.com For complex steroid molecules, one-dimensional spectra can be crowded and difficult to interpret due to overlapping signals. mdpi.com

To overcome this, two-dimensional (2D) NMR techniques are employed. bohrium.com For instance, Homonuclear Correlated Spectroscopy (COSY) experiments identify protons that are coupled to each other, helping to trace out the spin systems within the steroid rings. bohrium.com By analyzing the unique patterns of chemical shifts and coupling constants, the exact structure of this compound, including the stereochemistry of the hydroxyl group at the C6 position, can be unequivocally confirmed. bohrium.commdpi.com

Ultraviolet-Visible (UV-Vis) Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectrophotometry is a versatile and widely used technique for the quantitative analysis of corticosteroids. This method is based on the principle that molecules containing chromophores (parts of the molecule that absorb light) will absorb light at specific wavelengths in the UV-Vis spectrum. Corticosteroids, including this compound, possess a characteristic α,β-unsaturated ketone chromophore in the A-ring of the steroid nucleus, which results in strong UV absorbance.

In a typical UV-Vis analysis of a corticosteroid, the substance is dissolved in a suitable transparent solvent, such as methanol or ethanol. The solution is then placed in a quartz cuvette and the absorbance is measured by a spectrophotometer. The wavelength of maximum absorbance (λmax) for many corticosteroids typically falls in the range of 240 to 245 nm. ugm.ac.id This λmax is crucial for quantitative analysis as it provides the highest sensitivity and minimizes interference. The absorbance of the sample is directly proportional to the concentration of the analyte in the solution, a relationship described by the Beer-Lambert law. This allows for the determination of the concentration of this compound in a sample by comparing its absorbance to that of a reference standard of known concentration.

Method Validation and Quantification Standards for this compound

Method validation is a critical process in analytical chemistry that demonstrates that a specific analytical method is suitable for its intended purpose. amsbiopharma.com For the quantification of this compound, any analytical method would need to be validated in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). europa.euich.org The validation process for an analytical method for this compound would involve a thorough assessment of several key parameters to ensure the reliability, accuracy, and precision of the results. nih.gov

Selectivity , or specificity, is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components that may be expected to be present in the sample matrix, such as impurities, degradation products, or other excipients. amsbiopharma.com For a UV-Vis spectrophotometric method, selectivity would be assessed by comparing the spectra of the this compound standard with that of potential interfering substances. In chromatographic methods like High-Performance Liquid Chromatography (HPLC) coupled with a UV detector, selectivity is demonstrated by the ability of the method to provide well-resolved peaks for this compound and any related compounds. akjournals.com

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. ich.org To establish linearity, a series of standard solutions of this compound at different concentrations would be prepared and analyzed. The absorbance values obtained would then be plotted against the corresponding concentrations to generate a calibration curve. A linear relationship is typically confirmed if the correlation coefficient (r²) of the calibration curve is close to 1.0. akjournals.com For corticosteroid analysis, a minimum of five concentration levels is generally recommended to establish linearity. ich.org

Table 1: Illustrative Linearity Data for a Corticosteroid Analysis

| Concentration (µg/mL) | Absorbance (AU) |

| 5 | 0.152 |

| 10 | 0.305 |

| 15 | 0.458 |

| 20 | 0.610 |

| 25 | 0.763 |

This table is for illustrative purposes and does not represent actual data for this compound.

Precision of an analytical method is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. mdpi.com It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision). For repeatability, a minimum of nine determinations covering the specified range (e.g., three concentrations with three replicates each) or six determinations at 100% of the test concentration are recommended. ich.org For many bioanalytical methods, a precision of CV < 20% is considered acceptable. nih.gov

Accuracy is the closeness of the test results obtained by the method to the true value. ich.org It is often determined by analyzing a sample of known concentration (a certified reference material) and comparing the measured value to the certified value. Another common approach is to perform recovery studies, where a known amount of pure this compound is added to a placebo or sample matrix, and the percentage of the analyte recovered by the method is calculated. Acceptance criteria for accuracy are typically within a certain percentage of the true value, often in the range of 80-120% for bioanalytical methods. tbzmed.ac.ir

Table 2: Example of Precision and Accuracy Data for a Corticosteroid Assay

| Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |

| Low | 2.5 | 3.1 | 98.5 |

| Medium | 1.8 | 2.4 | 101.2 |

| High | 1.5 | 2.1 | 99.8 |

This table is for illustrative purposes and does not represent actual data for this compound.

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. juniperpublishers.com The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. juniperpublishers.com

There are several methods to determine LOD and LOQ, including the signal-to-noise ratio and the use of the standard deviation of the response and the slope of the calibration curve. tbzmed.ac.ir For the signal-to-noise ratio method, an LOD is generally established at a ratio of 3:1, while the LOQ is established at a ratio of 10:1. juniperpublishers.com Alternatively, the LOD and LOQ can be calculated using the following formulas based on the standard deviation of the blank or the regression line of the calibration curve:

LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S)

Where:

σ is the standard deviation of the response (e.g., the standard deviation of the y-intercepts of regression lines).

S is the slope of the calibration curve.

For impurity testing in corticosteroids, the LOQ needs to be at a level that is appropriate for the specified limit of the impurity. acs.org

Preclinical and Mechanistic Studies Utilizing Animal Models for 6 Hydroxyfludrocortisone

Design and Selection of Appropriate Animal Models for Steroid Metabolism Research

The choice of an animal model for studying steroid metabolism is critical and depends on the specific research question. Various species are utilized, each with unique physiological and metabolic characteristics.

Rodent models, particularly mice and rats, are frequently employed in steroid research due to their well-characterized genetics, relatively short life cycle, and the availability of transgenic strains. nih.gov They have been instrumental in creating models for various human-like disorders, including hypertension, insulin (B600854) resistance, and osteoporosis, which can be induced by glucocorticoids. researchgate.net For instance, different strains of rats, such as Wistar and Sprague-Dawley, and mice, like the C57BL/6J, have been used to study the effects of steroids like dexamethasone (B1670325) and prednisolone. researchgate.net

In the context of steroid metabolism, rodent models are valuable for investigating the enzymatic pathways involved. Studies on cortisol metabolism have shown that rat liver microsomes possess 6β-hydroxylase activity, the enzyme responsible for producing 6-hydroxylated metabolites. nih.gov This suggests that rats could be a suitable model for studying the formation of 6-Hydroxyfludrocortisone. Furthermore, transgenic rodent systems have been developed to study the roles of specific steroids in hypertension. nih.gov

Interactive Table: Examples of Rodent Models in Steroid Research

| Model Organism | Strain | Application in Steroid Research | Key Findings/Observations |

|---|---|---|---|

| Rat | Wistar, Sprague-Dawley | Induction of hypertension and metabolic disorders with dexamethasone. researchgate.net | Development of human-like disease pathologies. |

| Mouse | C57BL/6J | Study of skin atrophy induced by prednisolone. researchgate.net | Provides insights into the side effects of corticosteroids. |

| Mouse | Transgenic models | Investigation of the role of specific steroids in hypertension. nih.gov | Elucidation of molecular mechanisms of steroid action. |

Investigating In Vivo Biotransformation and Metabolic Fate of Fludrocortisone (B194907) and its 6-Hydroxylated Derivative

Fludrocortisone is a synthetic adrenal steroid that undergoes metabolic transformation in the body. nih.gov While specific in vivo studies detailing the biotransformation of fludrocortisone to this compound are not extensively documented in the provided search results, the general principles of steroid metabolism provide a framework for understanding this process. The liver is the primary site of steroid metabolism, involving a variety of enzymatic reactions. nih.gov

The formation of 6-hydroxylated metabolites of corticosteroids is a known metabolic pathway, primarily mediated by cytochrome P450 enzymes, specifically the CYP3A subfamily. nih.gov Studies on cortisol have demonstrated the formation of 6β-hydroxycortisol. nih.gov It is plausible that fludrocortisone undergoes a similar 6-hydroxylation reaction to form this compound. Animal models, such as those mentioned previously, would be essential for confirming this metabolic pathway in vivo, quantifying the extent of this conversion, and identifying the specific enzymes involved.

Following its formation, the metabolic fate of this compound would involve further biotransformation and eventual elimination. Typically, steroid metabolites are made more water-soluble through conjugation reactions (e.g., glucuronidation or sulfation) to facilitate their excretion in urine and feces. nih.gov Approximately 80% of fludrocortisone and its metabolites are excreted in the urine. nih.gov

Assessment of Biological Impact in Disease Models Relevant to Steroid Action

Given that this compound is a metabolite of fludrocortisone, a potent mineralocorticoid, its biological activity would be of significant interest. Animal models of diseases where steroids play a role are crucial for assessing this impact.

Fludrocortisone has high mineralocorticoid activity and is used to manage conditions involving adrenal insufficiency. nih.gov Animal models are widely used to study the effects of glucocorticoids and mineralocorticoids on the endocrine system. researchgate.netphypha.ir For instance, rodent models have been used to investigate the ontogeny of glucocorticoid and mineralocorticoid synthesis regulation. nih.gov To assess the biological impact of this compound, researchers could utilize animal models with induced endocrine disorders, such as adrenalectomized rats, to determine if the metabolite retains any mineralocorticoid or glucocorticoid activity.

Glucocorticoids are well-known for their potent anti-inflammatory and immunosuppressive effects. nih.gov They impact a wide range of immune cells, including T cells, B cells, macrophages, and dendritic cells. nih.govfrontiersin.org The mechanisms of these effects are complex and involve the regulation of gene expression. frontiersin.org

Various animal models of inflammatory diseases are available to test the potential anti-inflammatory properties of steroid compounds. These include models of rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis. nih.gov For example, the TNFα-transgenic mouse model and collagen-induced arthritis model are used to study rheumatoid arthritis. nih.gov The biological impact of this compound on inflammatory and immune responses could be evaluated in such models by measuring markers of inflammation, such as cytokine levels and immune cell infiltration into tissues. frontiersin.orgmdpi.com

Interactive Table: Animal Models for Assessing Biological Impact of Steroids

| Disease Area | Animal Model | Potential Application for this compound |

|---|---|---|

| Endocrine Disorders | Adrenalectomized rats | Assessment of mineralocorticoid and glucocorticoid activity. |

| Rheumatoid Arthritis | TNFα-transgenic mouse, Collagen-induced arthritis mouse | Evaluation of anti-inflammatory and immunosuppressive effects. nih.gov |

| Multiple Sclerosis | Experimental autoimmune encephalomyelitis (EAE) mouse | Investigation of effects on neuroinflammation. nih.gov |

Receptor-Mediated Effects

The primary mechanism of action for corticosteroids like this compound involves their interaction with intracellular receptors, principally the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR). The binding affinity and subsequent activation or inhibition of these receptors dictate the physiological and therapeutic effects of the compound.

Fludrocortisone, the parent compound of this compound, is known to be a potent agonist for the mineralocorticoid receptor and also possesses glucocorticoid receptor agonist activity. drugbank.comnih.gov It is well-established that fludrocortisone exhibits high mineralocorticoid potency, estimated to be 200-400 times greater than that of endogenous cortisol, while its glucocorticoid potency is approximately 5-10 times that of cortisol. drugbank.com

While direct and comprehensive studies on the receptor binding profile of this compound are not extensively detailed in publicly available literature, the effects of hydroxylation on corticosteroid receptor affinity have been a subject of scientific inquiry. The introduction of a hydroxyl group can alter the binding affinity of a steroid to its receptor. nih.gov

Animal models play a pivotal role in understanding these receptor-mediated effects in a complex biological system. For instance, studies in rats have demonstrated that fludrocortisone administration can lead to weight loss, a phenomenon not typically observed in humans, suggesting species-specific glucocorticoid effects. ahajournals.org Furthermore, research in zebrafish has shown that exposure to fludrocortisone acetate (B1210297) can lead to significant physiological alterations, including changes in plasma glucose levels and blood leukocyte numbers, even at low concentrations. acs.org These effects are indicative of interactions with corticosteroid receptors that regulate metabolic and immune functions.

The metabolism of fludrocortisone in the liver occurs through various enzymatic pathways, including hydrolysis, reduction, and oxidation. The resulting metabolites, which would include hydroxylated forms like this compound, may have altered receptor binding affinities and potencies compared to the parent drug. For example, one of the major metabolites of fludrocortisone is 3-keto-fludrocortisone, along with its tetrahydro and dihydro metabolites, which are noted to be less potent in terms of mineralocorticoid activity.

The table below summarizes the known receptor interactions of the parent compound, fludrocortisone, which provides a foundational context for understanding the potential receptor-mediated effects of its hydroxylated metabolite, this compound.

| Compound | Receptor Target | Known Effect in Preclinical Models |

| Fludrocortisone | Mineralocorticoid Receptor (MR) | Potent Agonist |

| Glucocorticoid Receptor (GR) | Agonist |

Further preclinical studies focusing specifically on this compound are necessary to definitively characterize its receptor binding profile and downstream physiological effects in animal models. Such research will be instrumental in determining its potential therapeutic applications and distinguishing its activity from that of its parent compound, fludrocortisone.

Advanced Research Perspectives on 6 Hydroxyfludrocortisone

Role in Steroid Metabolomics and Biomarker Discovery

Steroid metabolomics, the comprehensive analysis of all steroids in a biological sample, provides a powerful tool for understanding adrenal function and diagnosing disorders. heftpathology.comsouthtees.nhs.uk Urinary steroid profiling, typically performed using gas chromatography-mass spectrometry (GC-MS), creates a detailed snapshot of the major biosynthetic and catabolic pathways of the adrenal cortex. southtees.nhs.uknih.gov This technique is crucial for identifying altered steroid metabolism resulting from inborn errors of steroidogenesis, steroid-producing tumors, and the effects of drug treatments. southtees.nhs.uk

Within this analytical framework, 6-Hydroxyfludrocortisone emerges as a metabolite of the synthetic corticosteroid fludrocortisone (B194907). Its presence and concentration in a steroid profile can provide insights into the activity of specific metabolic enzymes, particularly cytochrome P450 3A4 (CYP3A4). The 6β-hydroxylation of cortisol to 6β-hydroxycortisol is a well-established marker for CYP3A4 activity. wikipedia.orgresearchgate.net Similarly, the formation of this compound reflects the body's enzymatic processing of fludrocortisone, making it a potential biomarker for drug metabolism studies.

While not typically a primary diagnostic biomarker for a specific disease, the detection of this compound and other 6-hydroxylated steroids is significant in several contexts:

Assessing Drug Metabolism: The rate of its formation can indicate the induction or inhibition of CYP3A enzymes by other medications. researchgate.net

Neonatal Steroid Metabolism: The steroid metabolism in newborns is markedly different from that of adults, with a higher production of 6-hydroxylated steroids. The identification of compounds like 6α-hydroxy-tetrahydrocortisone and 6α-hydroxy-20α-cortolone in neonatal urine highlights the importance of the 6-hydroxylation pathway in early life. documentsdelivered.com

The analysis of the complete urinary steroid metabolome allows for a nuanced interpretation of adrenal function that is superior to measuring single hormones, providing a composite picture that can reveal subtle enzymatic dysregulations or the metabolic fate of synthetic steroids. heftpathology.comresearchgate.net

Comparative Analysis with Other Hydroxylated Corticosteroids (e.g., 6β-OH Mometasone (B142194) Furoate)

A comparative analysis between this compound and other hydroxylated corticosteroids, such as 6β-hydroxy mometasone furoate, reveals important distinctions based on the structure of the parent compound and the metabolic consequences of hydroxylation.

Fludrocortisone is a potent mineralocorticoid and glucocorticoid derived from hydrocortisone (B1673445). Mometasone furoate is a high-potency synthetic glucocorticoid designed for topical use, with structural modifications that enhance its anti-inflammatory activity and reduce systemic absorption. nih.govnih.gov The key metabolic reaction for both, in this context, is hydroxylation at the 6β-position, primarily catalyzed by liver enzymes. doi.orgnih.gov

While 6-hydroxylation is generally a detoxification step that increases water solubility and facilitates excretion, its impact on biological activity can vary significantly. For many glucocorticoids, 6β-hydroxylation leads to inactive metabolites. nih.gov However, this is not the case for mometasone furoate. Its metabolite, 6β-hydroxy mometasone furoate, retains significant binding affinity for the glucocorticoid receptor, meaning it is an active metabolite that could contribute to the systemic effects of the parent drug. doi.orgnih.govnih.gov The activity of this compound is less characterized in publicly available literature, but the hydroxylation of the core steroid nucleus generally reduces potency.

The table below summarizes a comparison based on their parent compounds and metabolic products.

| Feature | This compound | 6β-OH Mometasone Furoate |

| Parent Compound | Fludrocortisone | Mometasone Furoate |

| Parent Compound Class | Synthetic Corticosteroid (Mineralocorticoid & Glucocorticoid) | High-Potency Synthetic Corticosteroid (Glucocorticoid) |

| Key Structural Features of Parent | 9α-fluoro group on a hydrocortisone base | Furoate-17 ester, chlorine at positions 9 and 21 |

| Primary Metabolizing Enzyme | Cytochrome P450 (likely CYP3A4) | Cytochrome P450 |

| Metabolic Effect | Increases polarity for excretion | Increases polarity for excretion |

| Activity of Metabolite | Presumed to have significantly reduced activity | Retains significant glucocorticoid receptor binding affinity (active metabolite) nih.gov |

Computational Modeling and Simulation of 6-Hydroxylation Processes

Computational modeling and simulation are indispensable tools for understanding the complex mechanisms of steroid hydroxylation by cytochrome P450 (CYP) enzymes at an atomic level. mdpi.com These methods allow researchers to predict how a steroid, such as fludrocortisone, binds to the active site of an enzyme and how the subsequent hydroxylation reaction occurs.

Molecular Docking is a primary computational technique used in this field. It predicts the preferred orientation of a substrate (the steroid) when bound to the active site of the enzyme (the P450). drugbank.comfrontiersin.org Successful docking requires the steroid to be positioned such that the C-6 carbon is in close proximity to the heme iron active center of the enzyme, which is the site of oxygen activation. frontiersin.org Docking studies can explain the substrate specificity and regioselectivity of different P450 isoforms, revealing why an enzyme might hydroxylate at the 6β position versus another site. drugbank.comresearchgate.net For instance, docking simulations of cortisol into CYP3A4 and CYP3A5 have helped explain differences in their enzymatic affinity and catalytic rates. drugbank.com

Molecular Dynamics (MD) Simulations provide a more dynamic picture. These simulations model the movement of the enzyme, substrate, and surrounding solvent molecules over time. MD simulations can reveal the flexibility of the enzyme's active site and map the access channels through which the steroid enters and the product exits. nih.govresearchgate.net This information is critical for rational protein engineering efforts aimed at altering enzyme activity or selectivity. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) simulations can be used to model the chemical reaction itself. These hybrid methods treat the reactive center (heme and steroid) with high-accuracy quantum mechanics while the rest of the protein is modeled using more computationally efficient classical mechanics. This approach provides detailed insights into the reaction mechanism of C-H bond activation and oxygen insertion. mdpi.com

Together, these computational approaches are crucial for:

Predicting Metabolites: Simulating the interaction between a new steroid drug and various P450 enzymes to predict its potential metabolites.

Enzyme Engineering: Guiding site-directed mutagenesis to create new enzyme variants with altered substrate specificity or improved catalytic efficiency for biotechnological applications. nih.govacs.org

Understanding Selectivity: Explaining why a particular enzyme favors hydroxylation at a specific position on the steroid scaffold. acs.org

Biotechnological Applications of 6-Hydroxylase Enzymes for Steroid Modification

The regio- and stereoselective hydroxylation of steroids is a chemically challenging but crucial process in the pharmaceutical industry for synthesizing potent steroid-based drugs. rwth-aachen.deresearchgate.net Microbial hydroxylase enzymes, particularly cytochrome P450 monooxygenases (CYPs), offer a powerful biotechnological alternative to complex chemical synthesis. nih.govresearchfloor.org These enzymes can introduce hydroxyl groups into specific positions on the steroid core with high precision under mild, environmentally friendly conditions. researchgate.netresearchfloor.org

The application of 6-hydroxylase enzymes is a key area of this "white biotechnology." Bacteria and fungi are rich sources of diverse P450 enzymes that can hydroxylate steroids at various positions, including the C-6 position. researchfloor.orgdavidmoore.org.uk For example, CYP106A2 from Bacillus megaterium is known to have 6β-hydroxylase activity. nih.gov

The primary biotechnological applications involve:

Whole-Cell Biocatalysis: Utilizing genetically engineered microorganisms (like E. coli or yeast) that express a specific steroid hydroxylase. rwth-aachen.denih.gov These microbial factories are fed a precursor steroid, and they convert it into the desired hydroxylated product. This approach is cost-effective as it leverages the host cell's machinery for cofactor regeneration. rwth-aachen.de

Enzyme Engineering: Improving the natural properties of hydroxylase enzymes through protein engineering techniques like directed evolution and site-directed mutagenesis. nih.govacs.org Guided by computational models, scientists can create enzyme variants with enhanced activity, altered regioselectivity (e.g., shifting activity from 15β- to 6β-hydroxylation), or broader substrate acceptance. researchgate.netnih.gov

Synthesis of Drug Intermediates: Producing key hydroxylated precursors that are difficult to synthesize chemically. For example, 6β-hydroxyprogesterone is an important intermediate for producing drugs used in breast cancer therapy. nih.gov

The table below highlights different classes of enzymes and their relevance in steroid modification.

| Enzyme Class | Source Organism Example | Typical Reaction | Biotechnological Significance |

| Cytochrome P450 (CYP) | Bacillus megaterium, Streptomyces spp., Fungi | Monooxygenation (e.g., 6β-hydroxylation) | High regio- and stereoselectivity; widely used for producing high-value steroid intermediates. nih.govnih.gov |

| Rieske-type Monooxygenases | Bacteria | Dioxygenation/Monooxygenation | Involved in steroid degradation pathways; potential for novel biotransformations. nih.gov |

| Flavin-dependent Monooxygenases | Bacteria | Hydroxylation | Participate in steroid catabolic pathways. nih.gov |

These biotechnological strategies overcome many limitations of chemical synthesis, such as the need for toxic reagents and the production of unwanted byproducts, paving the way for more sustainable and efficient production of valuable hydroxylated steroids. researchgate.netnih.gov

Q & A

What validated analytical techniques are recommended for quantifying 6-Hydroxyfludrocortisone in biological matrices?

Level: Basic

Methodological Answer:

- Liquid Chromatography-Mass Spectrometry (LC-MS): Optimize mobile phase composition (e.g., acetonitrile/water with 0.1% formic acid) and column selection (C18 for reverse-phase separation) to enhance sensitivity and specificity. Validate using calibration curves (1–100 ng/mL) with internal standards (e.g., deuterated analogs) to account for matrix effects .

- High-Performance Liquid Chromatography (HPLC): Use UV detection at 240–250 nm (typical absorbance range for corticosteroids). Validate precision (%RSD < 5%) and accuracy (recovery > 90%) across triplicate runs .

- Sample Preparation: Solid-phase extraction (SPE) or protein precipitation with methanol/acetonitrile to minimize interference from plasma proteins.

How can researchers design experiments to assess this compound’s receptor selectivity between glucocorticoid (GR) and mineralocorticoid receptors (MR)?

Level: Advanced

Methodological Answer:

In Vitro Binding Assays:

- Use recombinant GR/MR-expressing cell lines (e.g., CHO or HEK293). Perform radioligand displacement assays with [³H]-dexamethasone (GR) and [³H]-aldosterone (MR). Calculate IC₅₀ values and compare selectivity ratios .

- Include reference agonists (e.g., cortisol for GR, aldosterone for MR) as controls.

Functional Assays:

- Measure transcriptional activation via reporter gene assays (e.g., GRE-luciferase for GR, MRE-luciferase for MR). Normalize activity to cell viability (MTT assay) .

Data Interpretation: Use Schild regression analysis to differentiate competitive vs. allosteric interactions.

What strategies resolve contradictions in pharmacokinetic (PK) data across studies on this compound?

Level: Advanced

Methodological Answer:

- Systematic Review: Compile PK parameters (e.g., Cₘₐₓ, t₁/₂) from preclinical and clinical studies. Identify variables causing discrepancies:

- Meta-Analysis: Apply random-effects models to account for heterogeneity. Use sensitivity analysis to exclude outliers (e.g., studies with non-validated assays) .

How should stability studies for this compound be structured under varying environmental conditions?

Level: Basic

Methodological Answer:

- Accelerated Stability Testing:

- Store samples at 40°C/75% RH (ICH Q1A guidelines) for 6 months. Monitor degradation via HPLC every 30 days.

- Identify major degradation products (e.g., oxidation at C6-hydroxy group) using LC-MS/MS .

- Photostability: Expose to 1.2 million lux-hours of visible light and 200 W/m² UV (ICH Q1B). Use amber glass vials to mitigate light-induced degradation .

What experimental controls are critical for in vivo efficacy studies of this compound?

Level: Advanced

Methodological Answer:

- Positive Controls: Administer fludrocortisone acetate (parent compound) to benchmark mineralocorticoid activity in adrenalectomized rodent models .

- Negative Controls: Include vehicle-only groups (e.g., saline/polyethylene glycol) to isolate compound-specific effects.

- Endpoint Validation: Measure serum electrolytes (Na⁺/K⁺) and blood pressure changes. Use sham-operated animals to control for surgical stress .

How can researchers optimize synthetic pathways for this compound?

Level: Basic

Methodological Answer:

- Chemical Modification: Start with fludrocortisone acetate; introduce hydroxylation at C6 via microbial biotransformation (e.g., Streptomyces spp.) or chemical oxidation (e.g., Jones reagent). Monitor reaction progress with TLC (Rf = 0.3 in chloroform/methanol 9:1) .

- Purification: Use flash chromatography (silica gel, gradient elution) followed by recrystallization (ethanol/water) to achieve >98% purity. Validate with NMR (¹H/¹³C) and HRMS .

What methodologies address discrepancies between in vitro and in vivo potency of this compound?

Level: Advanced

Methodological Answer:

- Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling: Integrate in vitro IC₅₀ values with in vivo plasma concentrations to predict efficacy gaps. Adjust for protein binding (e.g., albumin affinity via equilibrium dialysis) .

- Tissue-Specific Delivery: Use microdialysis probes in target organs (e.g., kidneys) to measure local exposure vs. systemic levels .

How should researchers design dose-response studies to minimize off-target effects of this compound?

Level: Basic

Methodological Answer:

- Tiered Dosing: Start with subtherapeutic doses (0.1–1 mg/kg) in rodents, escalating based on tolerability (e.g., no hypokalemia < 3.0 mmol/L).

- Off-Target Screening: Use panels of unrelated receptors (e.g., serotonin, dopamine) to assess selectivity. Apply high-content imaging for cytotoxicity (e.g., mitochondrial membrane potential assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.